molecular formula C20H13BrClN3O B11183801 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11183801
M. Wt: 426.7 g/mol
InChI Key: XWOWDGOPDYZRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to optimize yield and minimize waste, aligning with environmental and economic considerations.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of neurotransmitter activity.

Comparison with Similar Compounds

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and therapeutic applications

Properties

Molecular Formula

C20H13BrClN3O

Molecular Weight

426.7 g/mol

IUPAC Name

4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H13BrClN3O/c21-15-8-4-14(5-9-15)20(26)24-19-18(13-6-10-16(22)11-7-13)23-17-3-1-2-12-25(17)19/h1-12H,(H,24,26)

InChI Key

XWOWDGOPDYZRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.